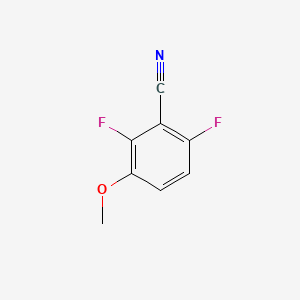
2,6-Difluoro-3-methoxybenzonitrile
Overview
Description
2,6-Difluoro-3-methoxybenzonitrile is a chemical compound that is closely related to other difluorobenzonitriles, which are characterized by the presence of two fluorine atoms and a nitrile group attached to a benzene ring. Although the specific molecule of this compound is not directly studied in the provided papers, related compounds such as 2,6-difluorobenzonitrile have been analyzed, providing insights into the structural and physical properties that could be extrapolated to this compound .
Synthesis Analysis
The synthesis of difluorobenzonitrile derivatives can involve various methods, including the displacement of fluorine atoms from polyfluorinated benzenes. For instance, a by-product similar to the target molecule was formed during the reaction of hexafluorobenzene with sodium cyanide in methanol, where all six fluorine atoms were displaced . This suggests that a similar synthetic route could potentially be adapted for the synthesis of this compound by controlling the reaction conditions to introduce the methoxy group at the appropriate position on the benzene ring.
Molecular Structure Analysis
The molecular structure of 2,6-difluorobenzonitrile has been studied using microwave spectroscopy, revealing rotational and centrifugal distortion constants. These constants provide information about the geometry and electronic distribution within the molecule . The presence of the methoxy group in this compound would likely influence these constants due to its electron-donating effects, potentially leading to a different distortion of the benzene ring compared to the unsubstituted difluorobenzonitrile.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of similar difluorobenzonitrile compounds can be inferred. The displacement reaction mentioned in the synthesis of a related compound indicates that the fluorine atoms in difluorobenzonitriles can be reactive under certain conditions, such as in the presence of nucleophiles like sodium cyanide . This reactivity could be relevant for further functionalization of the this compound molecule.
Physical and Chemical Properties Analysis
The vibrational spectra of 2,5-difluorobenzonitrile have been recorded and analyzed, providing insights into the vibrational modes and thermodynamic functions of the molecule . Although the substitution pattern differs slightly from this compound, the presence of similar functional groups (difluoro and nitrile) allows for some generalizations regarding the physical properties such as IR and Raman spectra. The introduction of a methoxy group would alter these spectra due to changes in mass and bonding, which would affect the vibrational frequencies. Thermodynamic properties such as entropy and heat capacity could also be estimated from the vibrational data, assuming a rigid-rotor harmonic oscillator model .
Scientific Research Applications
Synthesis and Chemical Reactions
A novel route to substituted 2-amino-4-quinazolinones starting from 2,6-difluoro-4-methoxybenzonitrile has been described, highlighting its utility in synthesizing a series of o-fluorobenzoic acid derivatives through substitution and hydrolysis processes (Fray et al., 2006).
Research on multicyclic poly(benzonitrile ether)s based on 1,1,1-tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, including 2,6-difluorobenzonitrile, has been conducted to explore the formation of soluble polyethers and multicyclic oligomers, revealing the impact of stoichiometry on product solubility and structure (Kricheldorf et al., 2005).
Material Science and Engineering
- The application of 2,6-difluorobenzonitrile in the synthesis of novel fluorine-containing poly(aryl ether nitrile)s has been reported, demonstrating the synthesis and characterization of these polymers which show excellent solubilities, thermal stabilities, and mechanical properties (Kimura et al., 2001).
Environmental and Green Chemistry
- A green preparation technology for non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high temperature liquid water has been explored, providing a more environmentally friendly method for producing an important organic reaction intermediate without causing serious wastewater pollution (Ren Haoming, 2011).
Advanced Applications
- Efficient production of 2,6-difluorobenzamide by recombinant Escherichia coli expressing a nitrile hydratase from Aurantimonas manganoxydans has been documented, showcasing the potential of biotechnological approaches for the synthesis of important chemical intermediates with high yield and specificity (Yang et al., 2018).
Safety and Hazards
2,6-Difluoro-3-methoxybenzonitrile is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-difluoro-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCAGRBLOMHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396466 | |
| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886498-35-7 | |
| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)



![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)
![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)




![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)
